molecular formula C10H11ClFN B2581454 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 1989671-29-5

4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2581454
CAS No.: 1989671-29-5
M. Wt: 199.65
InChI Key: PAKVDYCIBQPVCJ-UHFFFAOYSA-N
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Description

4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropanation: The cyclopropane ring is formed using a cyclopropanation reaction, often employing diazo compounds and transition metal catalysts.

    Amination: The amine group is introduced through nucleophilic substitution or reductive amination.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Cyclization: The compound can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

    Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: De-fluorinated compounds, reduced amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Cyclization Products: Polycyclic compounds with enhanced stability and unique properties.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Probes: Used in the study of biological pathways and enzyme interactions.

Industry:

    Materials Science:

    Agrochemicals: Explored for use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can

Properties

IUPAC Name

4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKVDYCIBQPVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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